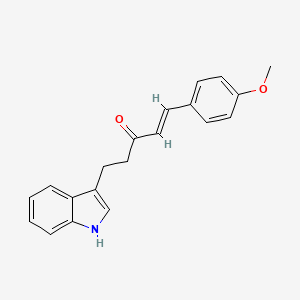

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one

説明

特性

IUPAC Name |

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-23-18-12-7-15(8-13-18)6-10-17(22)11-9-16-14-21-20-5-3-2-4-19(16)20/h2-8,10,12-14,21H,9,11H2,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQDGVBWPDXPCR-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole and 4-methoxybenzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between indole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

化学反応の分析

Types of Reactions

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学的研究の応用

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

Biological Activity: Compounds with indole structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

Material Science: Possible applications in the development of new materials with specific properties.

作用機序

The mechanism of action of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes, receptors, and ion channels. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules.

類似化合物との比較

Table 1: Structural and Functional Comparison

Genotoxicity and Mutagenicity Profiles

- CREST analysis confirmed aneugenicity, with MN formation comparable to positive controls like vincristine .

- In Vivo Safety: No primary DNA damage was observed in rat liver/duodenum (comet assay) or bone marrow (micronucleus test) at doses up to 1,000 mg/kg bw/day, though hepatocyte mitosis indicated liver exposure .

生物活性

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is a synthetic organic compound notable for its indole and methoxyphenyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one typically involves a condensation reaction between indole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is performed in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) .

Chemical Structure

- IUPAC Name : (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one

- Molecular Formula : C20H19NO2

- CAS Number : 88827-43-4

2.1 Anticancer Properties

Compounds with indole structures often exhibit anticancer properties. Research indicates that (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the anticancer activity of similar indole derivatives, showing that modifications on the indole ring can significantly enhance their potency against various cancer cell lines . For instance, some derivatives displayed IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong antiproliferative effects.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown potential against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. In comparative studies, certain analogues exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting that structural modifications can enhance antimicrobial efficacy .

The exact mechanism of action for (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one remains to be fully elucidated. However, compounds with similar structures often engage in non-covalent interactions such as π–π stacking and hydrogen bonding with biological targets, including enzymes and receptors .

4. Research Findings and Case Studies

Several studies have focused on the biological evaluation of related indole compounds:

5. Conclusion

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one represents a promising candidate for further research due to its notable biological activities, particularly in anticancer and antimicrobial domains. Ongoing studies are essential to explore its full therapeutic potential and elucidate its mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。